6-Iodohexan-1-ol

Organic Synthesis Nucleophilic Substitution Leaving Group

6-Iodohexan-1-ol (CAS 40145-10-6) is a halogenated primary alcohol with the molecular formula C₆H₁₃IO and molecular weight 228.07 g/mol. This bifunctional compound possesses a terminal hydroxyl group and a primary alkyl iodide moiety, enabling orthogonal reactivity.

Molecular Formula C6H13IO
Molecular Weight 228.07 g/mol
CAS No. 40145-10-6
Cat. No. B3135474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodohexan-1-ol
CAS40145-10-6
Molecular FormulaC6H13IO
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESC(CCCI)CCO
InChIInChI=1S/C6H13IO/c7-5-3-1-2-4-6-8/h8H,1-6H2
InChIKeyZHPLCGQZGMTUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodohexan-1-ol (CAS 40145-10-6): Key Physicochemical and Procurement Profile


6-Iodohexan-1-ol (CAS 40145-10-6) is a halogenated primary alcohol with the molecular formula C₆H₁₃IO and molecular weight 228.07 g/mol . This bifunctional compound possesses a terminal hydroxyl group and a primary alkyl iodide moiety, enabling orthogonal reactivity [1]. Its iodine substituent confers distinct chemical properties compared to bromo- or chloro-substituted analogs, particularly in nucleophilic substitution and cross-coupling reactions . The compound is supplied as a yellow to reddish liquid, typically with standard purity of ≥95%, verified by NMR, HPLC, and GC quality control .

6-Iodohexan-1-ol: Why Simple Halogen Exchange Compromises Reaction Outcomes


Direct substitution of 6-iodohexan-1-ol with 6-bromohexan-1-ol or 6-chlorohexan-1-ol is not equivalent due to fundamental differences in leaving group ability, which govern reaction kinetics and yields in nucleophilic substitution (SN2) and cross-coupling chemistries. The carbon-iodine bond is weaker and more polarizable than C-Br or C-Cl bonds, resulting in significantly faster reaction rates—a class-level principle firmly established in organic chemistry [1]. Moreover, the iodine atom's enhanced reactivity enables transformations under milder conditions, reducing side reactions and improving overall synthetic efficiency [2]. In specialized applications such as radiopharmaceutical labeling, the iodine moiety is irreplaceable, as it directly facilitates isotopic exchange with radioiodine (e.g., ¹²³I) to generate imaging agents [3].

6-Iodohexan-1-ol: Quantitative Differentiation Against Closest Analogs


Nucleophilic Substitution Reactivity: Iodide vs. Bromide and Chloride Leaving Group Ability

The primary alkyl iodide in 6-iodohexan-1-ol exhibits superior leaving group ability compared to its bromo and chloro analogs. This is a class-level inference derived from established chemical principles: iodide is a weaker base and more stable as a leaving group than bromide or chloride, leading to faster SN2 reaction rates [1]. While direct head-to-head kinetic data for 6-iodohexan-1-ol vs. 6-bromohexan-1-ol is not available in the primary literature, the general reactivity order for alkyl halides is firmly established: iodo-alkanes > bromo-alkanes > chloro-alkanes, with iodide reacting approximately 10³–10⁵ times faster than chloride under comparable conditions [2].

Organic Synthesis Nucleophilic Substitution Leaving Group

Synthesis Efficiency: Microwave-Assisted Iodination Delivers 93% Yield

A microwave-assisted synthesis of 6-iodohexan-1-ol from 1,6-hexanediol using polymer-bound triphenylphosphine and iodine in acetonitrile at 120°C for 3 minutes achieved a 93% isolated yield . In contrast, comparable microwave-assisted syntheses of 6-bromohexan-1-ol typically report yields in the 75-85% range under similar conditions [1]. The high yield and short reaction time (3 min) underscore the efficiency of the iodination protocol, which benefits from the favorable thermodynamics of C-I bond formation under these specific conditions .

Synthetic Methodology Green Chemistry Process Optimization

Radiopharmaceutical Utility: High Radiochemical Purity in Iodine-123 Labeling

6-Iodohexan-1-ol serves as a critical precursor for the synthesis of ¹²³I-labeled radiopharmaceuticals. In a validated protocol, the derivative 2-N-(6-iodohexanoyl)-D-glucosamine was synthesized and successfully labeled with iodine-123 via isotopic exchange, achieving a radiochemical purity exceeding 97% [1]. This high purity is essential for in vivo imaging applications, ensuring minimal free radioiodine and reducing background noise. In contrast, bromo and chloro analogs lack the capability for direct isotopic exchange with radioiodine, making them unsuitable for this application [2].

Radiopharmaceuticals Nuclear Medicine Molecular Imaging

Cross-Coupling Versatility: Iodide Superiority in Suzuki-Miyaura Reactions

The iodine atom in 6-iodohexan-1-ol enhances its performance in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. Iodides are known to undergo oxidative addition to Pd(0) catalysts more readily than bromides or chlorides, leading to higher reaction rates and improved yields [1]. While direct comparative data for 6-iodohexan-1-ol vs. 6-bromohexan-1-ol in Suzuki coupling is not published, general reactivity trends indicate that aryl/alkyl iodides couple approximately 10-100 times faster than bromides under identical conditions [2]. This class-level inference suggests that 6-iodohexan-1-ol would provide superior performance in cross-coupling applications, enabling milder conditions and broader substrate scope [3].

Cross-Coupling Palladium Catalysis C-C Bond Formation

6-Iodohexan-1-ol: Optimal Procurement Scenarios Based on Quantitative Evidence


Radiopharmaceutical Precursor for Iodine-123 Labeled Imaging Agents

6-Iodohexan-1-ol is the indispensable precursor for synthesizing ¹²³I-labeled glucosamine derivatives used in nuclear medicine for rheumatoid arthritis diagnostics and therapy [1]. The compound's terminal iodine atom enables efficient isotopic exchange with Na¹²³I, achieving >97% radiochemical purity—a prerequisite for safe in vivo administration [1]. Bromo or chloro analogs cannot be used for this purpose, as they lack the iodine atom required for isotopic labeling. This scenario is directly supported by the high radiochemical purity data presented in Section 3 [1].

Efficient Synthesis of Complex Organic Molecules via Nucleophilic Substitution

In multi-step organic syntheses requiring nucleophilic substitution (SN2), 6-iodohexan-1-ol offers significantly faster reaction rates than bromo or chloro analogs due to its superior leaving group ability [2]. This class-level advantage is supported by established reactivity trends (iodo > bromo > chloro) [3]. Procuring 6-iodohexan-1-ol over 6-bromohexan-1-ol can reduce reaction times from hours to minutes, enabling higher throughput and milder conditions [4].

Palladium-Catalyzed Cross-Coupling for Drug Discovery and Material Science

For Suzuki-Miyaura or Heck cross-coupling reactions, 6-iodohexan-1-ol is preferred over its bromo and chloro counterparts due to the enhanced reactivity of the C-I bond toward oxidative addition to Pd(0) [5]. This class-level advantage (iodides react 10-100× faster than bromides) translates to lower catalyst loadings and higher yields in building complex biaryl or alkyl-aryl architectures [6]. This application is critical in pharmaceutical discovery for attaching hexyl linkers to drug scaffolds and in materials science for functionalizing polymers [7].

Microwave-Assisted Synthesis for High-Yield Production

When synthesizing 6-iodohexan-1-ol itself, the microwave-assisted protocol using polymer-bound triphenylphosphine and iodine delivers a 93% isolated yield in just 3 minutes . This high yield, which surpasses typical bromohexanol yields (75-85%) under similar conditions, makes the iodo compound a more cost-effective and environmentally friendly building block for large-scale production [8]. This scenario is directly supported by the yield data presented in Section 3 .

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